molecular formula C16H17BrN2O2 B4773080 N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea

N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea

Cat. No. B4773080
M. Wt: 349.22 g/mol
InChI Key: MDJJGIBRUBHZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, also known as BMEU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMEU belongs to the class of urea derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antiproliferative effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has also been shown to inhibit the activity of several enzymes, including protein kinase C and tyrosine kinase, which are involved in cancer cell growth and proliferation. Additionally, N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of protein kinase C and tyrosine kinase activity. These enzymes are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting their activity, N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea may prevent the growth and spread of cancer cells. N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea may also have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of several enzymes involved in cell signaling pathways. Additionally, N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for further research on N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. One area of interest is the development of more effective synthesis methods that can increase the yield of N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. Another area of interest is the investigation of the mechanism of action of N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, which could provide insights into its potential applications in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea for therapeutic use.

properties

IUPAC Name

1-(2-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-21-13-8-6-12(7-9-13)10-11-18-16(20)19-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJJGIBRUBHZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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